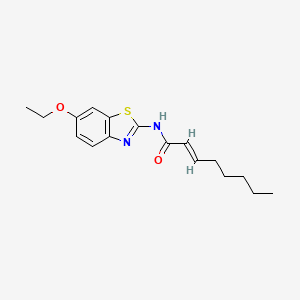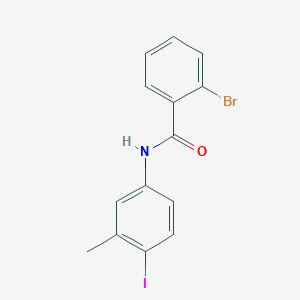![molecular formula C18H14FN7O B11531530 6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11531530.png)
6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2-METHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydrazinyl group, and an oxadiazolopyrazine core
Preparation Methods
The synthesis of 6-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2-METHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the hydrazone intermediate: This step involves the condensation of 4-fluorobenzaldehyde with hydrazine to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with an appropriate reagent to form the oxadiazolopyrazine core.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
6-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2-METHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
6-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2-METHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its chemical properties may be exploited in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe or tool in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2-METHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
When compared to similar compounds, 6-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2-METHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE stands out due to its unique combination of functional groups and structural features. Similar compounds may include:
- 4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline
- N-{4-(4-fluorophenyl)-5-formyl-6-(1-methyl ethyl)pyrimidin-2-yl}-N-methylmethanesulfonamide
These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different chemical and biological properties.
Properties
Molecular Formula |
C18H14FN7O |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
5-N-[(E)-(4-fluorophenyl)methylideneamino]-6-N-(2-methylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C18H14FN7O/c1-11-4-2-3-5-14(11)21-15-16(23-18-17(22-15)25-27-26-18)24-20-10-12-6-8-13(19)9-7-12/h2-10H,1H3,(H,21,22,25)(H,23,24,26)/b20-10+ |
InChI Key |
SOGQQXQTDSPJHK-KEBDBYFISA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC2=NC3=NON=C3N=C2N/N=C/C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=NON=C3N=C2NN=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,5-Oxadiazol-3-amine, 4-[1-(1H-1,2,3,4-tetrazol-5-ylmethyl)-1H-1,3-benzimidazol-2-yl]-](/img/structure/B11531451.png)
![2-(3-methylphenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11531461.png)
![3-(Acetyloxy)-4-[(E)-({2-[4-bromo-5-methyl-2-(propan-2-YL)phenoxy]acetamido}imino)methyl]phenyl acetate](/img/structure/B11531474.png)
![4-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-N-(3-chloro-4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11531479.png)

![N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-(decyloxy)benzamide](/img/structure/B11531491.png)
![(4Z)-4-[(3-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11531492.png)
![2-Amino-4-[4-(diethylamino)phenyl]-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11531494.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11531497.png)

![Ethyl 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11531518.png)
![2-[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B11531519.png)

![[3-(Morpholin-4-yl)propane-1,2-diyl]bis(phosphonic acid)](/img/structure/B11531537.png)
